molecular formula C15H13NO3 B14149476 2-Benzamido-5-methylbenzoic acid CAS No. 59490-95-8

2-Benzamido-5-methylbenzoic acid

Katalognummer: B14149476
CAS-Nummer: 59490-95-8
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: CBNUWGYCVQJLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzamido-5-methylbenzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-5-methylbenzoic acid typically involves the condensation of 2-amino-5-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasonic irradiation and eco-friendly solvents, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzamido-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .

Wissenschaftliche Forschungsanwendungen

2-Benzamido-5-methylbenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-benzamido-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-methylbenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 2,3-Dimethoxybenzoic acid

Comparison: Compared to these similar compounds, 2-benzamido-5-methylbenzoic acid exhibits unique properties due to the presence of the benzamido group. This group enhances its stability, reactivity, and potential biological activities. Additionally, the methyl group on the aromatic ring influences its chemical behavior and interactions with other molecules .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

59490-95-8

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

2-benzamido-5-methylbenzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-7-8-13(12(9-10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)

InChI-Schlüssel

CBNUWGYCVQJLTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.